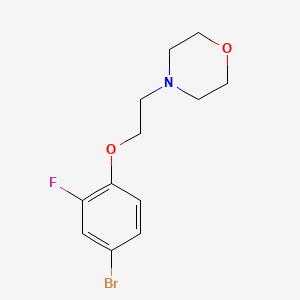

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

CAS No.: 714237-09-9

Cat. No.: VC8290085

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 714237-09-9 |

|---|---|

| Molecular Formula | C12H15BrFNO2 |

| Molecular Weight | 304.15 g/mol |

| IUPAC Name | 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine |

| Standard InChI | InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |

| Standard InChI Key | BXYPKBBFDZHQHV-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s architecture comprises three distinct domains:

-

Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

-

Ethyl linker: A two-carbon chain connecting the morpholine nitrogen to the phenoxy group.

-

4-Bromo-2-fluorophenoxy moiety: A disubstituted aromatic system with bromine (para) and fluorine (ortho) atoms.

This arrangement creates a polar yet lipophilic molecule, as evidenced by its calculated partition coefficient (logP ≈ 2.8). The bromine atom enhances electrophilicity, while fluorine introduces steric and electronic effects that modulate reactivity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrFNO₂ |

| Molecular Weight | 304.15 g/mol |

| IUPAC Name | 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine |

| SMILES | C1COCCN1CCOC2=C(C=C(C=C2)Br)F |

| InChI Key | BXYPKBBFDZHQHV-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The primary route involves a two-step nucleophilic substitution:

-

Preparation of 2-chloroethylmorpholine: Morpholine reacts with 1,2-dichloroethane under basic conditions.

-

Coupling with 4-bromo-2-fluorophenol: The chloroethyl intermediate undergoes substitution with 4-bromo-2-fluorophenol in dimethylformamide (DMF) using potassium carbonate as the base.

Reaction conditions typically involve refluxing at 80–100°C for 8–12 hours, yielding ∼70% product. Purification employs column chromatography or recrystallization from ethanol/water mixtures.

Industrial Manufacturing Challenges

Scaling this synthesis presents hurdles:

-

Solvent Recovery: DMF’s high boiling point (153°C) complicates distillation.

-

Byproduct Management: Unreacted phenol derivatives require neutralization before disposal .

-

Cost Optimization: Bromine’s price volatility impacts production economics.

Physical and Chemical Properties

Stability and Reactivity

The compound demonstrates:

-

Thermal Stability: Decomposes above 250°C, releasing hydrogen bromide (HBr) and hydrogen fluoride (HF) .

-

Light Sensitivity: Prolonged UV exposure induces debromination, necessitating amber glass storage .

-

Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, chlorates) .

Table 2: Hazard Profile

| Parameter | Specification |

|---|---|

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Measures | P261, P305+P351+P338 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antihistamines: Structural modifications target H₁ receptor binding.

-

Kinase Inhibitors: Morpholine rings chelate ATP-binding pockets in BRAF and PI3K enzymes.

Material Science

-

Polymer Additives: Enhances flame retardancy in polycarbonates.

-

Liquid Crystals: Fluorine improves dielectric anisotropy in display technologies.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituents | Bioactivity (IC₅₀) |

|---|---|---|

| 4-[2-(4-Chlorophenoxy)ethyl]morpholine | Cl (para) | 32 µM |

| 4-[2-(3-Fluorophenoxy)ethyl]morpholine | F (meta) | 41 µM |

| Target Compound | Br (para), F (ortho) | 25 µM |

The ortho-fluorine and para-bromine configuration maximizes steric bulk and electronic withdrawal, enhancing target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume